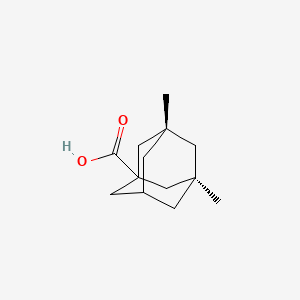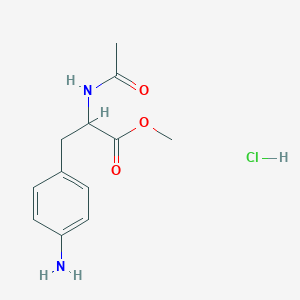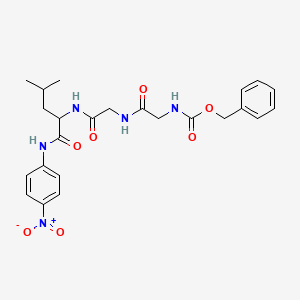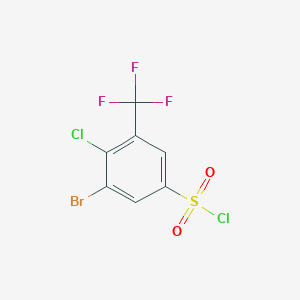
2,5-Di(3-hydroxymethylphenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Di(3-hydroxymethylphenyl)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound this compound is characterized by the presence of two 3-hydroxymethylphenyl groups attached to the 2 and 5 positions of the thiophene ring. This compound has a molecular formula of C18H16O2S and a molecular weight of 296.4 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(3-hydroxymethylphenyl)thiophene can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with substituted benzaldehydes. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions in an appropriate solvent like ethanol or toluene. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Di(3-hydroxymethylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) are employed under controlled conditions.
Major Products
Oxidation: Formation of 2,5-Di(3-formylphenyl)thiophene or 2,5-Di(3-carboxyphenyl)thiophene.
Reduction: Formation of 2,5-Di(3-hydroxymethylphenyl)dihydrothiophene.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,5-Di(3-hydroxymethylphenyl)thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs)
Mécanisme D'action
The mechanism of action of 2,5-Di(3-hydroxymethylphenyl)thiophene involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The thiophene ring’s aromatic nature allows it to engage in π-π stacking interactions, which can affect the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Di(3-methylphenyl)thiophene
- 2,5-Di(3-ethylphenyl)thiophene
- 2,5-Di(3-methoxyphenyl)thiophene
Uniqueness
2,5-Di(3-hydroxymethylphenyl)thiophene is unique due to the presence of hydroxymethyl groups, which impart distinct chemical reactivity and potential biological activity. Compared to similar compounds with methyl, ethyl, or methoxy substituents, the hydroxymethyl groups offer additional sites for functionalization and interaction with biological targets .
Propriétés
Formule moléculaire |
C18H16O2S |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
[3-[5-[3-(hydroxymethyl)phenyl]thiophen-2-yl]phenyl]methanol |
InChI |
InChI=1S/C18H16O2S/c19-11-13-3-1-5-15(9-13)17-7-8-18(21-17)16-6-2-4-14(10-16)12-20/h1-10,19-20H,11-12H2 |
Clé InChI |
SZRCFLQGPGAIAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=CC=C(S2)C3=CC=CC(=C3)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ferrocene, 1-[1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-, [S-(R*,S*)]-(9CI)](/img/structure/B12063326.png)


![[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B12063344.png)



![2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid](/img/structure/B12063368.png)
![2-oxo-2H-furo[2,3-c]pyran-3-carboxylic acid, ethyl ester](/img/structure/B12063371.png)

![3-Oxodecanoyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B12063403.png)
